3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group, a trifluoromethyl group, and an amine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine typically involves multi-step organic reactions. One common method involves the following steps:
Starting Material: The synthesis begins with 6-chloro-3-(trifluoromethyl)pyridine.
Nucleophilic Substitution: The chloro group on the pyridine ring undergoes nucleophilic substitution with a suitable amine, such as propan-1-amine, under basic conditions.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as thiols or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium thiolate (NaSR) or sodium alkoxide (NaOR) are used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Agrochemicals: The compound is investigated for its potential use in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: Lacks the chloro and amine groups, making it less versatile in chemical reactions.
6-Chloro-3-(trifluoromethyl)pyridine: Lacks the amine group, limiting its applications in medicinal chemistry.
3-(6-Chloro-2-pyridyl)propan-1-amine: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
Uniqueness
3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine is unique due to the combination of the chloro, trifluoromethyl, and amine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H10ClF3N2 |
---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
3-[6-chloro-3-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-8-4-3-6(9(11,12)13)7(15-8)2-1-5-14/h3-4H,1-2,5,14H2 |
InChI Key |
GHGHDCIFYNYBHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)CCCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.